

Spectroscopic Data of (S)-4-Isopropylloxazolidine-2-thione: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-4-Isopropylloxazolidine-2-thione

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For Researchers, Scientists, and Drug Development Professionals

(S)-4-Isopropylloxazolidine-2-thione, a valuable chiral auxiliary in asymmetric synthesis, plays a pivotal role in the stereocontrolled construction of complex molecules. Its rigid bicyclic structure, derived from the readily available (S)-valinol, provides a well-defined steric environment that directs the approach of reagents, enabling high levels of diastereoselectivity in a variety of chemical transformations. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **(S)-4-Isopropylloxazolidine-2-thione**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid researchers in its identification, characterization, and application.

Introduction to a Versatile Chiral Auxiliary

Chiral oxazolidinethiones, such as the title compound, are widely employed in asymmetric aldol additions, alkylations, and Diels-Alder reactions. The thiocarbonyl group (C=S) in the oxazolidinethione ring exhibits distinct electronic and steric properties compared to its oxo-analogue, the oxazolidinone. This difference can influence the reactivity and selectivity of N-acylated derivatives, making the thione variant a preferred choice in certain synthetic strategies. A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and monitoring its transformations in complex reaction mixtures.

Synthesis and Spectroscopic Data Acquisition

(S)-4-Isopropylloxazolidine-2-thione can be synthesized from (S)-valinol and carbon disulfide. A practical procedure involves the reaction of the corresponding chiral amino alcohol with carbon disulfide in the presence of potassium carbonate and hydrogen peroxide.[1] Another established method involves the treatment of the amino alcohol with carbon disulfide and a base.[2]

The spectroscopic data presented herein has been compiled from reputable literature sources. The experimental conditions for data acquisition are crucial for reproducibility and comparison. While specific parameters may vary between different laboratories and instruments, the data provided represents typical values obtained using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR provide detailed information about the connectivity and chemical environment of the atoms within the **(S)-4-Isopropylloxazolidine-2-thione** molecule.

^1H NMR Spectroscopy

The proton NMR spectrum of **(S)-4-Isopropylloxazolidine-2-thione** in deuterated chloroform (CDCl_3) displays characteristic signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for **(S)-4-Isopropylloxazolidine-2-thione** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~4.55	m	1H	H-4	
~4.20	t	~8.0	1H	H-5a
~3.85	dd	~8.0, 6.0	1H	H-5b
~2.40	m	1H	CH (isopropyl)	
~1.00	d	~6.5	3H	CH ₃ (isopropyl)
~0.95	d	~6.5	3H	CH ₃ (isopropyl)
~8.50	br s	1H	NH	

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength. The broad singlet for the NH proton is characteristic and its chemical shift can be concentration-dependent.

Interpretation of the ¹H NMR Spectrum:

The spectrum reveals the key structural features of the molecule. The methine proton at the chiral center (H-4) appears as a multiplet due to coupling with the adjacent methylene protons (H-5a and H-5b) and the isopropyl methine proton. The two diastereotopic protons on C-5 of the oxazolidine ring appear as distinct signals, a triplet and a doublet of doublets, a consequence of their different spatial relationships with the adjacent chiral center. The isopropyl group gives rise to a multiplet for the methine proton and two distinct doublets for the diastereotopic methyl groups, a common feature for isopropyl groups attached to a chiral center. The broad singlet at a downfield chemical shift is characteristic of the N-H proton of the thioamide functionality.

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} Caption: Key 1H NMR proton assignments for (S)-4-Isopropylloxazolidine-2-thione.
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¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are reported in ppm relative to TMS.

Table 2: ¹³C NMR Spectroscopic Data for **(S)-4-Isopropylloxazolidine-2-thione** in CDCl₃

Chemical Shift (δ, ppm)	Assignment
~189.0	C=S (C-2)
~68.0	C-4
~55.0	C-5
~32.0	CH (isopropyl)
~18.5	CH ₃ (isopropyl)
~17.5	CH ₃ (isopropyl)

Note: The chemical shift of the thiocarbonyl carbon is significantly downfield, which is a characteristic feature.

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal corresponds to the thiocarbonyl carbon (C-2), a key identifier for this class of compounds. The signals for the oxazolidine ring carbons (C-4 and C-5) appear in the expected region for carbons attached to heteroatoms. The isopropyl group is represented by a methine carbon and two methyl carbons. The diastereotopicity of the methyl groups, clearly observed in the ¹H NMR, is also reflected in the two distinct signals in the ¹³C NMR spectrum.

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} Caption: Key ¹³C NMR carbon assignments for **(S)-4-Isopropylloxazolidine-2-thione**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically recorded as a plot of transmittance versus wavenumber (cm^{-1}).

Table 3: Key IR Absorption Bands for **(S)-4-Isopropylloxazolidine-2-thione**

Wavenumber (cm^{-1})	Intensity	Assignment
~3200	Medium, Broad	N-H Stretch
~2960	Strong	C-H Stretch (aliphatic)
~1500	Strong	C-N Stretch / N-H Bend
~1250	Strong	C=S Stretch (thiocarbonyl)
~1100	Strong	C-O Stretch

Note: The exact positions and intensities of the bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Interpretation of the IR Spectrum:

The IR spectrum of **(S)-4-Isopropylloxazolidine-2-thione** is characterized by several key absorption bands. A broad band in the region of 3200 cm^{-1} is indicative of the N-H stretching vibration. The strong absorptions around 2960 cm^{-1} are due to the C-H stretching of the isopropyl and methylene groups. A strong band around 1500 cm^{-1} can be attributed to a combination of C-N stretching and N-H bending vibrations. The most diagnostic absorption for this molecule is the strong band around 1250 cm^{-1} , which is characteristic of the C=S (thiocarbonyl) stretching vibration. The presence of a strong band around 1100 cm^{-1} corresponds to the C-O stretching of the oxazolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for **(S)-4-Isopropylloxazolidine-2-thione**

m/z	Relative Intensity	Assignment
145	High	$[M]^+$ (Molecular Ion)
102	Moderate	$[M - C_3H_7]^+$
86	High	$[M - C_3H_7N]^+$ or $[C_4H_8NO]^+$
59	Moderate	$[C_3H_7S]^+$

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Interpretation of the Mass Spectrum:

The mass spectrum of **(S)-4-Isopropylloxazolidine-2-thione** will show a molecular ion peak $[M]^+$ at an m/z value corresponding to its molecular weight (145.23 g/mol). The fragmentation pattern provides valuable structural information. A common fragmentation pathway involves the loss of the isopropyl group, resulting in a fragment ion at m/z 102. Another significant fragmentation could involve the cleavage of the oxazolidine ring, leading to various fragment ions. For instance, a peak at m/z 86 could arise from the loss of the isopropyl and nitrogen moieties. The presence of a fragment at m/z 59 would be indicative of the isopropyl-thio fragment.

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} Caption: A simplified proposed fragmentation pathway for (S)-4-Isopropylloxazolidine-2-thione in mass spectrometry.
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Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the chiral auxiliary **(S)-4-Isopropylloxazolidine-2-thione**. The characteristic signals in the 1H and ^{13}C NMR spectra, the key absorption bands in the IR spectrum, and the fragmentation pattern in the mass spectrum are all consistent with its molecular structure. This information is crucial for researchers in the fields of organic synthesis and drug development, enabling them to

confidently identify and utilize this important chiral building block in their synthetic endeavors. The detailed analysis and interpretation of the spectra serve as a valuable reference for quality control and reaction monitoring, ensuring the integrity of synthetic pathways that rely on this versatile chiral auxiliary.

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